3-(Propan-2-ylidene)piperazine-2,5-dione: Structure, Properties, and Pharmacological Applications
3-(Propan-2-ylidene)piperazine-2,5-dione: Structure, Properties, and Pharmacological Applications
This guide details the chemical structure, synthesis, and pharmacological properties of 3-(Propan-2-ylidene)piperazine-2,5-dione (also known as 3-isopropylidene-2,5-piperazinedione ). This molecule represents a critical subclass of dehydrodiketopiperazines (Δ-DKPs) , a family of privileged scaffolds in medicinal chemistry known for their structural rigidity and diverse biological activities, including antibacterial and antitumor profiles.
Executive Summary
3-(Propan-2-ylidene)piperazine-2,5-dione is a mono-unsaturated derivative of the cyclic dipeptide cyclo(Gly-Val). Distinguished by an exocyclic double bond at the C3 position, this molecule serves as both a potent bioactive agent and a versatile intermediate for synthesizing complex unsymmetrical diketopiperazines (DKPs) such as Albonoursin .[1] Its α,β-unsaturated amide functionality confers unique reactivity (Michael acceptor capability) and biological interactions, particularly in microtubule destabilization and enzyme inhibition.
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The core of the molecule is the piperazine-2,5-dione ring (also called 2,5-diketopiperazine), a six-membered heterocycle containing two amide linkages.[2] The defining feature is the propan-2-ylidene (isopropylidene) group attached via a double bond at carbon 3.
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IUPAC Name: 3-(Propan-2-ylidene)piperazine-2,5-dione
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Common Name: 3-Isopropylidene-2,5-piperazinedione; Dehydrovaline anhydride (mono)
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Molecular Formula: C₇H₁₀N₂O₂
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Molecular Weight: 154.17 g/mol
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Stereochemistry: The exocyclic double bond creates geometric isomerism. The (Z)-isomer is thermodynamically favored due to steric relief between the methyl groups and the carbonyl oxygen, stabilized by intermolecular hydrogen bonding networks common in DKP crystals.
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | High lattice energy due to H-bonding |
| Melting Point | > 260 °C (Decomposition) | Typical of compact DKPs |
| Solubility | DMSO, DMF, Pyridine | Poor solubility in water, alcohols, and ether |
| UV Absorption | λmax ≈ 230–260 nm | Conjugated amide-ene system |
| Reactivity | Electrophilic at C3 (Michael acceptor) | Nucleophilic at N1/N4 (alkylation) |
Synthesis & Biosynthesis[1][8][9][10]
Chemical Synthesis: The Aldol Condensation Route
The most robust synthetic route involves the condensation of 1,4-diacetyl-2,5-piperazinedione with acetone. Direct condensation with glycine anhydride is sluggish due to the low acidity of the α-protons. Acetylation activates the methylene positions, facilitating the Knoevenagel-type condensation.
Protocol: Synthesis of 3-Isopropylidene-2,5-piperazinedione
Reagents: Glycine anhydride, Acetic anhydride, Acetone, Potassium tert-butoxide (t-BuOK), DMF.
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Activation: Reflux glycine anhydride (11.4 g, 0.1 mol) in acetic anhydride (50 mL) for 4 hours. Concentrate in vacuo to yield 1,4-diacetyl-2,5-piperazinedione .
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Condensation: Dissolve the diacetyl intermediate (2.0 g, 10 mmol) in anhydrous DMF (20 mL) containing acetone (1.5 mL, 20 mmol).
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Base Addition: Add t-BuOK (1.12 g, 10 mmol) dropwise at 0°C under nitrogen. The solution will darken.
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Reaction: Stir at room temperature for 12 hours. The acetyl groups are labile and often cleave in situ or during workup, yielding the free amide.
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Workup: Pour the mixture into ice-water (100 mL). Adjust pH to 6–7 with 1M HCl.
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Purification: Filter the precipitate. Recrystallize from hot methanol or DMF/water to afford 3-isopropylidene-2,5-piperazinedione as white needles.
Biosynthetic Pathway
In nature, this motif arises from the enzymatic dehydrogenation of cyclo(L-Val-Gly) . Specifically, Cyclodipeptide Oxidases (CDOs) , such as AlbA/AlbB from Streptomyces noursei, catalyze the formation of α,β-desaturation.[1]
Caption: Biosynthetic conversion of primary amino acids to the dehydro-DKP scaffold via cyclodipeptide synthase (CDPS) and oxidase (CDO) enzymes.
Biological Activity & Pharmacology[1][10][11][12]
Mechanism of Action
The 3-isopropylidene moiety transforms the inert DKP ring into a reactive pharmacophore.
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Microtubule Destabilization: Similar to Plinabulin (a dehydro-DKP in clinical trials), the isopropylidene derivative binds to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.
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Michael Addition Target: The exocyclic double bond can covalently modify cysteine residues in target proteins (e.g., enzymes involved in bacterial cell wall synthesis), although this non-specific reactivity can also lead to toxicity.
Antibacterial & Antitumor Potential
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Antibacterial: Acts as a structural analogue to Albonoursin (which possesses both isopropylidene and benzylidene groups). It exhibits bacteriostatic activity against Gram-positive bacteria (e.g., Bacillus subtilis).
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Antitumor: The dehydro-DKP core is essential for cytotoxicity. While the mono-substituted 3-isopropylidene derivative is less potent than the di-substituted analogues (e.g., 3,6-bis-isopropylidene), it serves as the requisite "warhead" for structure-activity relationship (SAR) optimization.
Experimental Validation: Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.5 (s, 1H, NH-1)
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δ 8.2 (s, 1H, NH-4)
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δ 3.9 (s, 2H, CH₂-6)
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δ 2.1 (s, 3H, CH₃)
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δ 1.8 (s, 3H, CH₃)
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Note: The absence of a methine proton at C3 and the presence of two distinct methyl singlets confirm the isopropylidene structure.
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Mass Spectrometry (ESI-MS):
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Calculated [M+H]⁺: 155.08
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Observed [M+H]⁺: 155.1 ± 0.1
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Future Perspectives in Drug Development
The 3-isopropylidene-2,5-piperazinedione scaffold is currently underutilized. Future research should focus on:
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Asymmetric Functionalization: Using the N1/N4 positions to attach solubilizing groups (e.g., PEG chains) to improve bioavailability.
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Fragment-Based Drug Design (FBDD): Utilizing the rigid DKP core to hold the isopropylidene "warhead" in a precise orientation for covalent inhibition of kinases.
References
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Synthesis of 3-isopropylidene-2,5-piperazinediones: Zhang, Y. L., Gao, J. M., & Guo, M. C. (2003).[3] Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3-carboxylate in aqueous media.
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Biological Activity of Piperazine-2,5-diones: Jampilek, J., Hosek, J., & Bobal, P. (2022).[4][5][6] Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.
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Biosynthesis of Albonoursin and Dehydro-DKPs: Gondry, M., et al. (2009). Cyclic dipeptide oxidase from Streptomyces noursei: isolation, purification and partial characterization.
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Properties of 3,6-Diisopropylpiperazine-2,5-dione (Saturated Analog): PubChem Compound Summary for CID 7075896.
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General Chemistry of Piperazine-2,5-diones: Wikipedia Contributors. (2025). 2,5-Diketopiperazine. [2][7][8]
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- 1. Albonoursin|Antibacterial Diketopiperazine|RUO [benchchem.com]
- 2. 2,5-Piperazinedione [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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